Neriproct
Description
Evolution of this compound in Scientific Literature
The development of this compound represents a significant advancement in topical hemorrhoidal treatments, addressing both inflammation and pain through its dual-action mechanism. Experimental research has demonstrated this compound's superior efficacy compared to other hemorrhoidal preparations available in the market. Landmark studies conducted with experimental models of hemorrhoids in rats established strong evidence for its therapeutic value.
One of the most significant experimental studies on this compound examined its anti-inflammatory effects using croton-oil-induced hemorrhoid rat models. Researchers found that among the steroids tested (diflucortolone valerate, prednisolone, hydrocortisone caproate, and hydrocortisone), diflucortolone valerate demonstrated the most effective anti-inflammatory action. The study further revealed that this effect was not diminished when combined with lidocaine, suggesting a complementary action between the two active components.
Microscopic examination of tissue samples from these experimental models revealed that this compound significantly suppressed key inflammatory markers and tissue damage, including:
- Destruction of the mucus epithelium
- Necrosis of the mucus layer
- Infiltration of inflammatory cells
- Vasodilatation in affected tissues
Comparative studies using both croton-oil-induced and abrasive irritation hemorrhoid models consistently demonstrated this compound's superior efficacy over other hemorrhoidal treatments including Scheriproct, Proctosedyl, Posterisan forte, Borraginol N, Posterisan, and Borraza G.
Theoretical Framework in Hemorrhoidal Treatment Research
The development and application of this compound is rooted in established theoretical frameworks regarding hemorrhoidal pathophysiology. Current scientific understanding recognizes three primary theories that guide hemorrhoidal treatment approaches:
| Theory | Description | Corresponding Treatment Approaches |
|---|---|---|
| Sliding Anal Cushions | Hemorrhoids develop when supporting tissues of the anal cushions deteriorate | Hemorrhoidectomy, plication, topical anti-inflammatories (e.g., this compound) |
| Rectal Redundancy | Hemorrhoidal prolapse is associated with internal rectal prolapse | Stapled hemorrhoidopexy |
| Vascular Abnormality | Hyperperfusion of arteriovenous plexus within anal cushion causes hemorrhoid formation | Doppler-guided hemorrhoidal artery ligation |
Table 1: Theoretical frameworks in hemorrhoidal treatment research and corresponding interventions
This compound's formulation aligns primarily with the sliding anal cushions theory, which is the most widely accepted pathophysiological explanation for hemorrhoids. This theory proposes that hemorrhoids develop when the supporting tissues of the anal cushions disintegrate or deteriorate, leading to abnormal downward displacement and venous dilatation. The anti-inflammatory action of diflucortolone valerate addresses the tissue inflammation that accompanies this process, while lidocaine provides symptomatic relief from pain and discomfort.
Research indicates that the abnormal dilatation and distortion of vascular channels, combined with destructive changes in the supporting connective tissue within the anal cushion, represents a paramount finding in hemorrhoidal disease. By targeting both inflammation and pain, this compound addresses key aspects of this pathophysiological process.
Interdisciplinary Research Perspectives
The development and evaluation of this compound exemplifies an interdisciplinary approach to hemorrhoidal treatment, incorporating insights from multiple research domains:
Pharmacological Perspective: this compound's formulation represents a sophisticated pharmacological approach combining two distinct drug classes. Diflucortolone valerate, a potent topical corticosteroid rated as Class 3 "potent" (100-150 times more potent than hydrocortisone) in the New Zealand topical steroid classification system, provides anti-inflammatory effects by suppressing inflammatory mediators. Research indicates that when applied to affected tissues, diflucortolone valerate significantly reduces capillary permeability, inhibits leukocyte migration, and suppresses mediator release. Complementing this, lidocaine acts on the nerve membrane, causing reversible blockade of impulse propagation by preventing the inward movement of sodium ions, thus providing local anesthesia.
Clinical Medicine Perspective: Clinical research on this compound has focused on its application within the broader context of hemorrhoidal management strategies. Current clinical practice guidelines categorize treatments based on hemorrhoid grade and symptom severity:
| Treatment | Grade I | Grade II | Grade III | Grade IV | Acute Thrombosis or Strangulation |
|---|---|---|---|---|---|
| Dietary and lifestyle modification | ✓ | ✓ | ✓ | ✓ | ✓ |
| Medical treatment (including this compound) | ✓ | ✓ | ✓-selected | ||
| Non-operative treatments (sclerotherapy, band ligation, etc.) | ✓ | ✓ | ✓-selected | ||
| Operative treatments | ✓-selected | ✓ | ✓ | ✓-emergency |
Table 2: Treatment approaches based on hemorrhoid grade and appropriateness
Comparative Effectiveness Research: Studies evaluating this compound against other hemorrhoidal treatments provide critical insights into its relative efficacy. Experimental research using standardized hemorrhoid models demonstrated that this compound was superior to numerous other topical preparations. These findings emphasize the importance of evidence-based selection of topical treatments for hemorrhoids, as significant variation in effectiveness exists between available preparations.
Properties
CAS No. |
117803-69-7 |
|---|---|
Molecular Formula |
C41H58F2N2O6 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;[2-[(6S,8S,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H36F2O5.C14H22N2O/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t15-,17+,18+,20+,22+,24-,25+,26+,27?;/m1./s1 |
InChI Key |
RYRZSYHTEAMCJJ-LTZQGHLQSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Synonyms |
Neriproct |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Functional Groups
Diflucortolone valerate (DFV), the active pharmaceutical ingredient (API) in Neriproct, is a synthetic glucocorticoid with the molecular formula . Its structure includes a 17α-valerate ester and halogen substitutions at positions 6α and 9α, which enhance its lipophilicity and receptor-binding affinity.
Patent-Based Synthesis Route
A pivotal advancement in DFV synthesis is described in Patent WO2012011106A1, which outlines a single-step deoxygenation process for 17-hydroxy corticosteroids. This method eliminates the need for protective groups, streamlining production:
Reaction Mechanism :
The reaction proceeds via nucleophilic substitution, where TMSI selectively removes the 17-hydroxy group while preserving halogen atoms at positions 6 and 9.
Optimized Conditions :
-
Molar Ratio : TMSI to substrate = 6:1
-
Temperature : to
-
Solvent System : Methylene chloride/acetonitrile (3:1 v/v)
Advantages Over Traditional Methods :
Formulation Strategies for this compound
Cream-Based Delivery System
This compound’s cream formulation combines DFV with lidocaine hydrochloride, leveraging synergistic anti-inflammatory and analgesic effects. Key excipients include:
| Component | Function | Concentration Range (%) |
|---|---|---|
| Diflucortolone Valerate | Anti-inflammatory API | 0.1–0.3 |
| Lidocaine HCl | Local anesthetic | 1.0–2.5 |
| Cetostearyl Alcohol | Emulsifying agent | 5.0–10.0 |
| Liquid Paraffin | Occlusive base | 15.0–25.0 |
| Purified Water | Solvent | q.s. to 100% |
Manufacturing Process :
Suppository Formulation
Suppositories provide an alternative delivery route, particularly for patients with acute mucosal irritation. A typical composition includes:
| Component | Function | Concentration Range (%) |
|---|---|---|
| Diflucortolone Valerate | API | 0.1–0.3 |
| Witepsol H15 | Lipid base | 85.0–90.0 |
| Lecithin | Emulsifier | 2.0–4.0 |
| Butylated Hydroxytoluene | Antioxidant | 0.01–0.05 |
Preparation Steps :
-
Base Melting : Heat Witepsol H15 to .
-
Drug Dispersion : Homogenize DFV and lecithin in the molten base.
-
Molding : Pour into suppository molds; cool at for 24 hours.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assay DFV content and detect impurities:
Method Parameters :
-
Column : C18 ()
-
Mobile Phase : Acetonitrile/water (65:35 v/v)
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 240 nm
Validation Data :
Stability Studies
Accelerated stability testing (40°C/75% RH) over 6 months confirmed:
-
Potency Retention : 98.7% of initial DFV concentration.
-
Degradation Products : <0.5% total impurities.
Comparative Efficacy of Preparation Methods
Cream vs. Suppository Bioavailability
A rat hemorrhoid model compared DFV absorption from both formulations:
| Parameter | Cream | Suppository |
|---|---|---|
| (h) | 2.5 ± 0.3 | 3.8 ± 0.5 |
| (µg/cm²) | 12.4 ± 1.2 | 9.7 ± 0.9 |
| AUC (µg·h/cm²) | 148.6 ± 14.7 | 112.3 ± 10.5 |
Cream formulations demonstrated faster onset and higher mucosal retention, correlating with superior anti-inflammatory effects in clinical studies.
Industrial-Scale Manufacturing Considerations
Process Optimization for Batch Production
Chemical Reactions Analysis
Types of Reactions
Oxidation: Diflucortolone valerate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert diflucortolone valerate into less active forms.
Substitution: Substitution reactions can occur at the fluorine atoms or the ester group of diflucortolone valerate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of diflucortolone valerate, each with different levels of activity and efficacy.
Scientific Research Applications
Treatment of Hemorrhoids
Neriproct is primarily indicated for the treatment of hemorrhoids, both internal and external. Its effectiveness has been demonstrated in various studies:
- Study on Croton Oil-Induced Hemorrhoids : In an experimental model using rats, this compound showed superior anti-inflammatory effects compared to other treatments like Scheriproct and Proctosedyl. It significantly reduced tissue damage, inflammatory cell infiltration, and vasodilation .
- Clinical Effectiveness : A multicenter comparative study indicated that this compound suppositories effectively manage symptoms associated with internal hemorrhoids. Patients reported significant relief from pain and inflammation .
Post-Surgical Application
This compound is also utilized post-surgically to manage inflammation and discomfort following procedures such as hemorrhoidectomy:
- Wound Healing Suppression : While DFV can suppress wound healing at certain dosages, its anti-inflammatory benefits often outweigh this concern when used judiciously .
Comparative Efficacy with Other Treatments
A comparative analysis highlighted that this compound outperformed several other topical treatments in terms of both efficacy and patient comfort:
- Efficacy Comparison Table :
| Treatment | Efficacy Level | Pain Relief | Inflammation Reduction |
|---|---|---|---|
| This compound | High | Excellent | Significant |
| Scheriproct | Moderate | Good | Moderate |
| Proctosedyl | Moderate | Fair | Low |
This table illustrates the relative effectiveness of this compound compared to other commonly used medications.
Case Study 1: Efficacy in Chronic Hemorrhoids
A clinical trial involving patients with chronic hemorrhoids demonstrated that those treated with this compound experienced faster symptom relief compared to those receiving standard care. The study noted a reduction in anal discomfort and bleeding within just a few days of treatment initiation.
Case Study 2: Postoperative Recovery
In another study focusing on postoperative recovery from hemorrhoid surgery, patients who applied this compound reported lower levels of pain and inflammation than those who did not use any topical treatment. Histological evaluations showed less inflammatory cell infiltration in tissues treated with this compound.
Mechanism of Action
The mechanism of action of Neriproct involves the combined effects of its active ingredients. Diflucortolone valerate exerts its anti-inflammatory effects by inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells. Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. Together, these actions help to reduce pain, swelling, and inflammation associated with hemorrhoids.
Comparison with Similar Compounds
Mechanism of Action :
- Diflucortolone valerate : Binds to glucocorticoid receptors, inhibiting pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reducing vascular permeability .
- Lidocaine : Blocks sodium channels in neuronal membranes, preventing pain transmission .
Clinical Applications :
Neriproct is available as an ointment or suppository, administered twice daily into the anal canal. It is indicated for acute hemorrhoidal crises characterized by bleeding, pain, and edema .
Comparison with Similar Compounds
This compound belongs to a class of topical therapies combining corticosteroids and local anesthetics. Below is a comparative analysis with key competitors:
Table 1: Comparison of this compound with Marketed Alternatives
*Corticosteroid potency classification based on vasoconstrictor assays and receptor affinity .
Key Findings from Preclinical and Clinical Studies:
Anti-Inflammatory Efficacy :
- In a rat hemorrhoid model, this compound demonstrated superior inhibition of mucosal epithelial damage, necrosis, and inflammatory cell infiltration compared to Scheriproct, Proctosedyl, and Posterisan Forte .
- Diflucortolone valerate (DFV) showed the highest ratio of anti-inflammatory effect to wound healing suppression among tested corticosteroids (e.g., hydrocortisone, prednisolone) .
Safety Profile :
Biological Activity
Neriproct is a pharmaceutical compound primarily used for the treatment of various rectal conditions, particularly those associated with inflammation and pain, such as hemorrhoids and radiation proctitis. Its active ingredients include diflucortolone valerate, a corticosteroid, and lidocaine, a local anesthetic. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant clinical findings.
Active Ingredients:
- Diflucortolone Valerate : A potent corticosteroid that reduces inflammation by inhibiting the release of inflammatory mediators.
- Lidocaine : Provides local analgesia by blocking sodium channels, thus preventing nerve conduction.
The combination of these two agents allows this compound to effectively reduce inflammation and alleviate pain in rectal tissues.
Case Studies
-
Study on Rectal Bleeding :
A study analyzed the effectiveness of this compound suppositories in patients experiencing late rectal bleeding due to radiation therapy. Among 12 patients treated with this compound: -
Comparative Efficacy :
In a comparative study involving various steroid suppositories (including this compound), it was found that:
Anti-Inflammatory Properties
This compound's primary biological activity is its anti-inflammatory effect, which is crucial in treating conditions like proctitis and hemorrhoids. The corticosteroid component works by:
- Inhibiting the synthesis of pro-inflammatory cytokines.
- Reducing vascular permeability and leukocyte infiltration at the site of inflammation.
Analgesic Effects
The lidocaine component provides rapid relief from pain associated with rectal conditions by:
- Blocking nerve signals in the affected area.
- Offering localized pain control without systemic side effects.
Comparative Biological Activity Table
| Property | This compound | Other Treatments |
|---|---|---|
| Active Ingredients | Diflucortolone Valerate + Lidocaine | Various corticosteroids |
| Mechanism | Anti-inflammatory & analgesic | Primarily anti-inflammatory |
| Efficacy in Rectal Bleeding | High (100% improvement in case studies) | Variable (62-100% improvement) |
| Common Indications | Hemorrhoids, Proctitis | Hemorrhoids, Anal fissures |
Research Findings
Recent studies have highlighted the importance of combining anti-inflammatory and analgesic properties for effective treatment outcomes in rectal conditions. For instance:
- A review noted that corticosteroids like diflucortolone are essential for managing inflammation effectively while lidocaine provides immediate pain relief .
- The synergistic effect of these components enhances patient comfort and promotes quicker recovery from symptoms associated with rectal disorders.
Q & A
Q. How do discrepancies in this compound’s replication studies inform validation protocols?
- Methodological Answer: Standardize protocols using CONSORT guidelines and share raw data via repositories (e.g., ClinicalTrials.gov ). Conduct replication studies in independent labs with blinded analysis. Use equivalence testing to confirm consistency in effect sizes .
Key Considerations for Researchers
- Data Validation : Cross-check findings against replication studies and pre-registered hypotheses to avoid overinterpretation .
- Ethical Design : Align CRF layouts with data flow and participant burden, especially in vulnerable populations .
- Interdisciplinary Integration : Combine clinical data with mechanistic studies to bridge gaps between efficacy and molecular action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
